2-Chloroethyl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
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Overview
Description
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene is an aromatic compound characterized by the presence of a benzene ring substituted with five fluorine atoms and a sulfonyl group attached to a 2-chloroethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene typically involves the following steps:
Starting Material: The process begins with pentafluorobenzene.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate product with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms and the sulfonyl group, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Substitution: The presence of the 2-chloroethoxy group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed to facilitate the substitution of the chlorine atom.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include ethers or other substituted derivatives depending on the nucleophile.
Scientific Research Applications
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethoxy)phenylsulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea: A herbicide with similar structural features but different applications.
Pentafluorobenzene Derivatives: Compounds with similar fluorine substitution patterns but different functional groups.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene is unique due to the combination of its sulfonyl and 2-chloroethoxy groups, which impart distinct chemical properties and reactivity compared to other pentafluorobenzene derivatives .
Properties
CAS No. |
85650-14-2 |
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Molecular Formula |
C8H4ClF5O3S |
Molecular Weight |
310.63 g/mol |
IUPAC Name |
2-chloroethyl 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C8H4ClF5O3S/c9-1-2-17-18(15,16)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 |
InChI Key |
MSDMGXQAORCCKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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